1,3-Dichloro-2-iodobenzene

Overview

Description

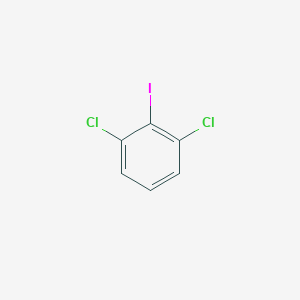

1,3-Dichloro-2-iodobenzene (CAS 19230-28-5) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂I and a molecular weight of 272.89 g/mol. It features two chlorine atoms at the 1- and 3-positions and an iodine atom at the 2-position of the benzene ring. This compound is light-sensitive and has a melting point range of 64–67°C . It is widely used in organic synthesis, particularly in Grignard reactions and mechanochemical protocols to generate arylmanganese nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-iodobenzene can be synthesized through several methods. One common method involves the reaction of 2,3-diiodobenzene with copper(I) chloride (CuCl) under specific conditions. The reaction typically proceeds as follows:

Starting Material: 2,3-Diiodobenzene

Reagent: Copper(I) chloride (CuCl)

Conditions: The reaction is carried out in a suitable solvent, such as chloroform, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

1,3-Dichloro-2-iodobenzene undergoes several types of chemical reactions, including:

Substitution Reactions

Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as cyanide ions, under appropriate conditions.

Oxidation Reactions

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction Reactions

Scientific Research Applications

Scientific Research Applications

1,3-Dichloro-2-iodobenzene has been employed in various research contexts, particularly in organic synthesis and material science.

Synthesis of Organic Compounds

This compound serves as a precursor for the synthesis of various organic molecules, including:

- Amides : In one study, it was used to generate amides through reactions with arylmanganese nucleophiles, yielding moderate to good product yields (55% yield reported) under mechanochemical conditions .

| Reaction Type | Yield (%) |

|---|---|

| Amide Formation | 55 |

Development of Functional Materials

This compound is utilized in the preparation of functional materials such as:

- Cupped Oxacyclophanes : This compound is involved in multi-step syntheses leading to complex cyclic structures that have potential applications in materials science .

Medicinal Chemistry

The compound's halogenated nature allows it to act as a building block for pharmaceuticals. Its derivatives have been studied for their biological activities, including potential antimicrobial properties.

Case Study 1: Mechanochemical Synthesis

A recent study highlighted the use of mechanochemical methods involving this compound for synthesizing various aryl amides. The reaction conditions were optimized to enhance yields, demonstrating the compound's versatility in synthetic chemistry .

Case Study 2: Halogenation Reactions

In another investigation, researchers explored the reactivity of this compound under different conditions to produce novel halogenated products. The study provided insights into reaction mechanisms and product stability, contributing to the understanding of halogenated compounds in organic synthesis .

Industrial Applications

Beyond academic research, this compound finds applications in various industries:

Agrochemicals

The compound is used as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides that require halogenated aromatic structures for efficacy.

Polymer Chemistry

It is also incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-iodobenzene involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a halogenated benzene derivative, participating in substitution and coupling reactions. The presence of chlorine and iodine atoms enhances its reactivity, allowing it to form complex molecules under specific conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

1,4-Dichloro-2-iodobenzene (CAS 29682-41-5)

- Molecular Formula : C₆H₃Cl₂I (same as 1,3-isomer).

- Key Differences : The chlorine atoms are at the 1- and 4-positions, altering steric and electronic effects.

- Reactivity: Limited data exists, but the para-chlorine arrangement may reduce steric hindrance compared to the meta-substituted 1,3-isomer. Applications in synthesis remain understudied .

1,2-Dichloro-3-iodobenzene

- Molecular Formula : C₆H₃Cl₂I.

- Key Differences : Adjacent chlorine and iodine substituents create a distinct electronic environment.

Halogen-Substituted Analogues

5-Bromo-1,3-difluoro-2-iodobenzene

- Molecular Formula : C₆H₂BrF₂I.

- Reactivity: In mechanochemical reactions with Mn, this compound achieved a 75% yield in product formation, outperforming 1,3-dichloro-2-iodobenzene (55% yield). The presence of bromine and fluorine enhances leaving-group ability and electronic activation .

1,3-Dibromo-2-iodobenzene

- Molecular Formula : C₆H₃Br₂I.

- Reactivity: Produces side products due to competing bromine reactivity, highlighting the superior selectivity of iodine in mono-halogenated analogues .

Diiodobenzene Derivatives

1,3-Diiodobenzene (CAS 626-00-6)

- Molecular Formula : C₆H₄I₂.

- Molecular Weight : 329.90 g/mol.

- Melting Point : 33–37°C.

- Applications : Used in cross-coupling reactions; higher iodine content increases molecular weight and alters solubility .

o-Diiodobenzene (1,2-diiodobenzene, CAS 615-42-9)

- Key Differences : Ortho-substitution creates steric strain, reducing stability compared to meta-substituted derivatives .

Fluoro-Chloro-Iodobenzenes

1-Chloro-2-fluoro-3-iodobenzene (CAS 72373-82-1)

- Molecular Formula : C₆H₃ClFI.

- Reactivity: Fluorine’s electronegativity deactivates the ring, directing substitutions to specific positions. Limited yield data exists .

Comparative Data Table

Key Findings

- Substituent Position : Meta-chlorine in this compound optimizes steric compatibility in terphenyl synthesis, whereas para-substituted isomers may offer alternative reaction pathways .

- Halogen Effects: Bromine and iodine enhance reactivity in mechanochemical protocols, but bromine’s tendency for side reactions limits utility .

- Safety : Light sensitivity and thermal instability necessitate careful handling of this compound, whereas diiodobenzenes require distinct storage protocols .

Biological Activity

1,3-Dichloro-2-iodobenzene (CAS Number: 19230-28-5) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicological profile, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂I |

| Molecular Weight | 272.90 g/mol |

| Melting Point | 64-67 °C |

| Boiling Point | 268.3 °C |

| Density | 2.0 g/cm³ |

| LogP | 4.97 |

Pharmacological Effects

This compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates that halogenated aromatic compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes and enzymatic processes. Specific studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains .

- Anticancer Potential : Some investigations have pointed to the potential of halogenated compounds in cancer therapy. For instance, they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Toxicological Profile

The toxicological assessment of this compound reveals several critical insights:

- Irritation and Sensitization : It is classified as an irritant (GHS07), with hazard statements indicating risks of skin and eye irritation (H315, H319) .

- Environmental Impact : As a chlorinated compound, it poses risks to aquatic ecosystems due to its persistence and potential bioaccumulation .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Organic Chemistry explored the antimicrobial efficacy of various halogenated compounds, including this compound. The findings indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines, this compound demonstrated notable cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to apoptosis .

Q & A

Basic Research Questions

Q. How can 1,3-dichloro-2-iodobenzene be synthesized with high regioselectivity?

Methodological Answer: Regioselective synthesis typically involves halogen-directed iodination or sequential halogenation. For example, chlorination of iodobenzene derivatives can exploit steric and electronic effects to direct substituents to the 1,3-positions. A validated approach involves using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions . Purification via recrystallization or column chromatography (using silica gel and hexane/ethyl acetate eluent) ensures product integrity .

Q. What are the recommended methods for purifying this compound?

Methodological Answer: High-purity isolation can be achieved using fractional crystallization (ethanol/water solvent system) or silica gel column chromatography (gradient elution with nonpolar solvents). For trace contaminants like residual halides, activated charcoal treatment or distillation under reduced pressure (50–60°C, 10 mmHg) is effective .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : <sup>1</sup>H NMR (CDCl3) shows aromatic protons as a doublet (δ 7.3–7.5 ppm) and a singlet (δ 7.6 ppm). <sup>13</sup>C NMR confirms substitution patterns via deshielding effects.

- Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 288 (M<sup>+</sup>) with fragmentation patterns indicative of Cl and I loss.

- IR : Stretching frequencies for C-I (500–600 cm<sup>−1</sup>) and C-Cl (700–800 cm<sup>−1</sup>) bonds confirm functional groups .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine substituent facilitates Suzuki-Miyaura couplings. Use Pd(PPh3)4 (2 mol%) in DMF/H2O at 80°C with aryl boronic acids. Chlorine groups remain inert under these conditions, enabling selective bond formation. Computational studies (DFT) predict activation barriers for competing pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-I (∼55 kcal/mol) and C-Cl (∼85 kcal/mol) to estimate degradation rates. QSAR models correlate logP (2.8) with bioaccumulation potential. Molecular dynamics simulations assess hydrolysis pathways in aquatic systems .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in melting points or NMR shifts often arise from solvent polarity or impurities. Replicate experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3). Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS .

Q. What are the implications of this compound’s structural analogs in environmental toxicology?

Methodological Answer: Compare its degradation byproducts (e.g., iodinated dioxins) with trichlorobenzene toxicological profiles. Use EPA ProQuest search strategies to identify bioaccumulation studies and prioritize in vitro assays (e.g., zebrafish embryo toxicity) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Store in amber glass under nitrogen at 4°C to prevent photodegradation.

- Neutralize spills with sodium thiosulfate to reduce iodine volatility .

Q. How does steric hindrance influence its utility in supramolecular chemistry?

Methodological Answer: The 1,3-dichloro groups create a rigid, planar structure for host-guest interactions. X-ray diffraction of cocrystals with crown ethers reveals halogen bonding (I···O distances ∼2.8 Å). Thermodynamic studies (ITC) quantify binding affinities in nonpolar solvents .

Q. What experimental conditions stabilize this compound during long-term storage?

Methodological Answer: Degradation occurs via light-induced C-I bond cleavage. Stabilize with antioxidants (BHT, 0.1% w/w) in argon-filled vials. Monitor purity quarterly via GC-MS; repurify if iodobenzene byproducts exceed 2% .

Properties

IUPAC Name |

1,3-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172818 | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-28-5 | |

| Record name | 1,3-Dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.